8-Cyano-8-phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid
Overview
Description
“8-Cyano-8-phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid” is a chemical compound with the CAS Number: 1236255-46-1 . It has a molecular weight of 302.4 . The compound is a solid and should be stored under inert gas .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H18N2O2S/c17-11-15 (12-4-2-1-3-5-12)6-8-16 (9-7-15)18-13 (10-21-16)14 (19)20/h1-5,13,18H,6-10H2, (H,19,20) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Physical and Chemical Properties Analysis
The compound has a melting point of 203 - 205C (Dec) .Scientific Research Applications
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids have been studied for their impact on biocatalysis, demonstrating both the inhibitory effects on microbes used for fermentative production and the potential for metabolic engineering to enhance microbial tolerance. This area of research is vital for optimizing the production of biorenewable chemicals, highlighting the dual role of carboxylic acids as both feedstock and inhibitors in biotechnological applications (Jarboe, Royce, & Liu, 2013).
Anticancer Potential of Cinnamic Acid Derivatives
Cinnamic acid and its derivatives have been extensively researched for their anticancer properties. This research underscores the chemical flexibility of carboxylic acid derivatives in medicinal chemistry, offering pathways for developing novel antitumor agents (De, Baltas, & Bedos-Belval, 2011).
Antimicrobial Compounds from Cyanobacteria
Studies on cyanobacteria-derived compounds, including carboxylic acid derivatives, have opened new avenues for finding effective antimicrobials against multidrug-resistant pathogens. This research area is critical for addressing the growing issue of antibiotic resistance (Swain, Paidesetty, & Padhy, 2017).
Reactive Extraction of Carboxylic Acids
The separation of carboxylic acids from aqueous solutions using organic solvents and supercritical fluids has been a subject of study, reflecting the importance of carboxylic acids in industrial processes and the need for efficient extraction methods. This research is relevant for environmental engineering and industrial chemistry (Djas & Henczka, 2018).
Structure-Activity Relationships of Hydroxycinnamic Acids
The antioxidant properties of hydroxycinnamic acids (HCAs) and their structure-activity relationships have been extensively reviewed, providing insights into designing more potent antioxidant molecules. This research is significant for developing dietary supplements and pharmaceuticals (Razzaghi-Asl et al., 2013).
Safety and Hazards
The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H312, H332 . These indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
8-cyano-8-phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c17-11-15(12-4-2-1-3-5-12)6-8-16(9-7-15)18-13(10-21-16)14(19)20/h1-5,13,18H,6-10H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQDKVOAYAUWBNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(C#N)C3=CC=CC=C3)NC(CS2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401173761 | |
Record name | 8-Cyano-8-phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401173761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1236255-46-1 | |
Record name | 8-Cyano-8-phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1236255-46-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Cyano-8-phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401173761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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